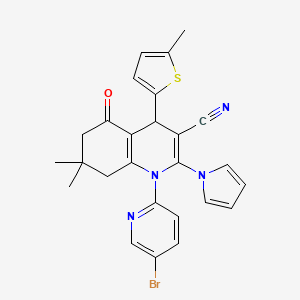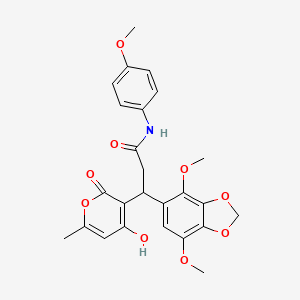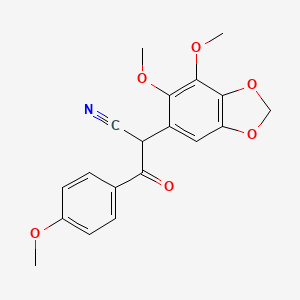
1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a combination of pyridine, thiophene, pyrrole, and quinoline moieties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridine Moiety: This step involves the bromination of pyridine to introduce the bromine atom at the 5-position.
Synthesis of the Thiophene Moiety: The thiophene ring is synthesized separately, often through the reaction of a suitable thiophene precursor with methylating agents.
Construction of the Quinoline Core: The quinoline core is formed through a series of cyclization reactions, typically involving the condensation of aniline derivatives with ketones or aldehydes.
Integration of the Pyrrole Ring: The pyrrole ring is introduced through a reaction with pyrrole derivatives, often under acidic or basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often through the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.
Applications De Recherche Scientifique
1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in critical biological processes, leading to changes in cellular function.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Disruption of Cellular Structures: It may interact with cellular membranes or other structures, leading to changes in cell morphology and function.
Comparaison Avec Des Composés Similaires
1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their diverse biological activities.
Thiophene Derivatives: Compounds with the thiophene ring, which are studied for their electronic properties and applications in materials science.
Pyrrole Derivatives: Compounds featuring the pyrrole ring, which are of interest in medicinal chemistry for their potential therapeutic effects.
Quinoline Derivatives: Compounds with the quinoline core, which are widely studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of these different heterocyclic moieties, which imparts a unique set of chemical and biological properties.
Propriétés
Formule moléculaire |
C26H23BrN4OS |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H23BrN4OS/c1-16-6-8-21(33-16)23-18(14-28)25(30-10-4-5-11-30)31(22-9-7-17(27)15-29-22)19-12-26(2,3)13-20(32)24(19)23/h4-11,15,23H,12-13H2,1-3H3 |
Clé InChI |
UJJPCECTSGSJCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=C(C=C4)Br)N5C=CC=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)

![methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051282.png)
![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)


![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-](/img/structure/B11051312.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11051338.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)